molecular formula C7H10O2 B3052673 6-Oxabicyclo[3.2.1]octan-7-one CAS No. 4350-83-8

6-Oxabicyclo[3.2.1]octan-7-one

Cat. No.: B3052673
CAS No.: 4350-83-8
M. Wt: 126.15 g/mol
InChI Key: KKVBULDFFNFYHJ-UHFFFAOYSA-N
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Description

6-Oxabicyclo[3.2.1]octan-7-one (CAS 4350-83-8) is a bicyclic lactone with the molecular formula C₇H₁₀O₂ and a molecular weight of 126.15 g/mol . Key physical properties include a density of 1.141 g/cm³, a boiling point of 254.8°C, and a flash point of 99.8°C . Structurally, it consists of a fused bicyclic framework with an oxygen atom in the six-membered ring and a ketone group at the bridgehead position.

This compound is notable for its dual role in polymer chemistry and pharmaceutical synthesis:

  • Polymer Applications: It serves as a hybrid monomer in ring-opening polymerization, combining high polymerizability (like ε-caprolactone) and efficient depolymerizability (like γ-butyrolactone) due to its [3.2.1]-bicyclic architecture .
  • Pharmaceutical Intermediate: Derivatives such as (1S,4S,5S)-4-bromo-6-oxabicyclo[3.2.1]octan-7-one are critical intermediates in synthesizing FXa inhibitors like edoxaban, an anticoagulant .

Properties

IUPAC Name

6-oxabicyclo[3.2.1]octan-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c8-7-5-2-1-3-6(4-5)9-7/h5-6H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKVBULDFFNFYHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(C1)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00304818
Record name 6-oxabicyclo[3.2.1]octan-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00304818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4350-83-8
Record name NSC167473
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167473
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-oxabicyclo[3.2.1]octan-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00304818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Oxabicyclo[3.2.1]octan-7-one typically involves the reaction of cyclohex-3-ene-1-carboxylic acid with a brominating agent such as N-bromosuccinimide or 1,3-dibromo-5,5-dimethylhydantoin in the presence of a base like calcium oxide or calcium hydroxide. The reaction is carried out in a solvent such as dichloromethane, toluene, tetrahydrofuran, ethyl acetate, hexanes, or cyclopentyl methyl ether .

Industrial Production Methods: Industrial production methods for 6-Oxabicyclo[3.2.1]octan-7-one are designed to be efficient and scalable. These methods often involve optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: 6-Oxabicyclo[3.2.1]octan-7-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Manganese dioxide in an appropriate solvent.

    Reduction: Lithium aluminium hydride in an inert atmosphere.

    Substitution: Amines in the presence of a suitable catalyst.

Major Products:

    Oxidation: Bicyclic ketones.

    Reduction: Amino alcohols.

    Substitution: Amides.

Scientific Research Applications

Chemical Synthesis

Key Intermediate in Organic Synthesis
6-Oxabicyclo[3.2.1]octan-7-one serves as a crucial building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its structural characteristics enable it to participate in various chemical reactions, including oxidation, reduction, and substitution, making it valuable for creating diverse derivatives.

  • Oxidation Reactions : The compound can be oxidized using reagents like manganese dioxide to yield bicyclic ketones.
  • Reduction Reactions : It can be reduced with lithium aluminium hydride to form amino alcohols.
  • Substitution Reactions : The lactone ring can be opened with amines to form amides, which can then undergo further transformations.

Biological Applications

Potential Therapeutic Properties
Research has indicated that 6-Oxabicyclo[3.2.1]octan-7-one may exhibit significant biological activities, making it a candidate for therapeutic applications. Studies have explored its interactions with various biomolecules and its potential as a precursor in drug synthesis.

  • Enzyme Interaction Studies : The compound has been employed in biochemical assays to investigate enzyme mechanisms and metabolic pathways, revealing its potential role in modulating enzyme activities.
  • Anticoagulant Activity : Derivatives of this compound have shown promise as anticoagulants by inhibiting coagulation factor Xa, suggesting potential utility in developing new anticoagulant therapies.

Industrial Applications

Material Science and Polymer Production
In industrial settings, 6-Oxabicyclo[3.2.1]octan-7-one is utilized in the production of materials with specific properties. Its unique structure allows it to be incorporated into polymers and resins, enhancing their performance characteristics.

Study on Anticoagulant Activity

A notable study synthesized derivatives of 6-Oxabicyclo[3.2.1]octan-7-one to evaluate their efficacy as anticoagulants. The findings demonstrated that certain derivatives exhibited potent inhibition of coagulation factor Xa, indicating their potential for therapeutic use in thrombotic diseases.

Enzyme Inhibition Studies

Research has also highlighted the compound's ability to inhibit specific enzymes involved in metabolic pathways, showcasing its potential as a therapeutic agent for treating metabolic disorders.

Mechanism of Action

The mechanism of action of 6-Oxabicyclo[3.2.1]octan-7-one involves its interaction with specific molecular targets. The compound can act as an intermediate in various biochemical pathways, influencing the activity of enzymes and receptors. Its unique structure allows it to fit into specific binding sites, modulating the activity of target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Other Oxabicyclic Lactones

6,8-Dioxabicyclo[3.2.1]octan-7-one (DBOO)
  • Structure : Contains two oxygen atoms in the bicyclic system (6,8-dioxa) .
  • Reactivity : Undergoes ring-opening polymerization (ROP) to form polyesters, similar to 6-oxabicyclo[3.2.1]octan-7-one, but with altered thermal stability due to the additional oxygen atom .
  • Applications : Primarily studied for biodegradable polymer synthesis .
Karahanalactone (8,8-Dimethyl-2-methylene-6-oxabicyclo[3.2.1]octan-7-one)
  • Structure : Features a methylidene group and two methyl substituents .
  • Key Differences : The methylidene group enhances volatility, making it a flavor and fragrance compound, unlike the parent 6-oxabicyclo lactone .

Azabicyclic Lactams

8-Oxa-6-azabicyclo[3.2.1]octan-7-one (BOL)
  • Structure : Replaces one oxygen atom with nitrogen, forming a lactam .
  • Reactivity : Undergoes cationic oligomerization via 5C-6N bond scission instead of typical amide bond cleavage, attributed to protonation at the oxamide unit .
6-Azabicyclo[3.2.1]octan-7-one Derivatives
  • Examples : 6-Methyl and 6-acetyl variants (e.g., 6-acetyl-6-azabicyclo[3.2.1]octan-7-one, CAS 203207-17-4) .
  • Key Features : Nitrogen incorporation enhances biological activity; used in alkaloid synthesis and enzyme inhibition studies .

Diazabicyclic Compounds

1,6-Diazabicyclo[3.2.1]octan-7-one
  • Structure : Contains two nitrogen atoms .
  • Applications : Core scaffold in β-lactamase inhibitors (e.g., avibactam analogs), combating antibiotic-resistant bacteria .
  • Key Difference : Enhanced hydrogen-bonding capacity compared to oxabicyclic lactones, critical for binding bacterial enzymes .

Substituted Derivatives

4-Bromo-6-oxabicyclo[3.2.1]octan-7-one
  • Synthesis : Produced via bromination of 3-cyclohexene-1-carboxylic acid derivatives using N-bromosuccinimide .
  • Applications : Intermediate in edoxaban synthesis; bromine atom introduces stereochemical complexity critical for drug activity .
Crystal Structure Insights
  • X-ray studies of brominated derivatives reveal distorted chair conformations in cyclohexane rings and parallel naphthyl group stacking (3.66–3.71 Å spacing), influencing solid-state properties .

Comparative Data Table

Compound Name Structure Type Key Features Applications Research Findings
6-Oxabicyclo[3.2.1]octan-7-one Oxabicyclic lactone Hybrid monomer for ROP; high depolymerizability Polymers, pharmaceuticals Balances polymerizability/depolymerizability
DBOO Dioxabicyclic lactone Two oxygen atoms; forms polyesters Biodegradable materials Altered thermal stability vs. parent
BOL Oxa-azabicyclic lactam Oligomerizes via 5C-6N scission Material science Unique protonation-driven mechanism
1,6-Diazabicyclo[3.2.1]octan-7-one Diazabicyclic lactam β-lactamase inhibition Antibiotic adjuvants Targets OmpK36 porins in bacteria
Karahanalactone Substituted oxabicyclic Methylidene group; volatile Flavors/fragrances Distinctive aroma profile

Biological Activity

6-Oxabicyclo[3.2.1]octan-7-one is a bicyclic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, including mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

6-Oxabicyclo[3.2.1]octan-7-one features a unique bicyclic structure that includes an oxygen atom, which influences its reactivity and interactions with biological targets. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, making it a versatile intermediate in organic synthesis.

Biological Activity

Research indicates that 6-Oxabicyclo[3.2.1]octan-7-one exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antibacterial properties, potentially acting against various bacterial strains through mechanisms that involve interference with bacterial cell wall synthesis or metabolic pathways .
  • Antiplasmodial Activity : There is evidence indicating that derivatives of this compound may exhibit antiplasmodial activity, which could be significant in the treatment of malaria .
  • Insecticidal Properties : Studies have demonstrated that certain derivatives of 6-Oxabicyclo[3.2.1]octan-7-one possess insecticidal activity, suggesting potential applications in pest control .

The mechanism of action of 6-Oxabicyclo[3.2.1]octan-7-one involves its interaction with specific molecular targets within biological systems. The compound's structural features allow it to fit into binding sites on enzymes or receptors, modulating their activity and influencing biochemical pathways.

Synthesis

The synthesis of 6-Oxabicyclo[3.2.1]octan-7-one typically involves the reaction of cyclohex-3-ene-1-carboxylic acid with brominating agents in the presence of bases like calcium oxide or calcium hydroxide. The use of solvents such as dichloromethane or toluene is common in the reaction process .

Synthetic Route Overview

StepReagentsConditions
1Cyclohex-3-ene-1-carboxylic acid + N-bromosuccinimideBase (CaO/Ca(OH)₂), solvent (DCM/Toluene)
2Reaction completionPurification via chromatography

Case Studies

Several studies have investigated the biological activity and potential applications of 6-Oxabicyclo[3.2.1]octan-7-one:

  • Antibacterial Studies : A study evaluated the antibacterial properties using disk diffusion assays, revealing significant inhibition zones against Gram-positive bacteria .
  • Antiplasmodial Activity : Research on derivatives indicated an IC50 value as low as 4.7 µg/ml for the most potent fraction against Plasmodium falciparum, highlighting its potential as a lead compound for antimalarial drug development .
  • Insecticidal Activity : The insecticidal efficacy of derivatives was assessed against various insect species, showing promising results that suggest further exploration for agricultural applications .

Q & A

Q. Can 6-Oxabicyclo[3.2.1]octan-7-one serve as a scaffold for β-lactamase inhibitors?

  • Methodological Answer : Structural analogs (e.g., 1,6-diazabicyclo[3.2.1]octan-7-one) inhibit β-lactamase by mimicking transition states. Docking studies with 6-oxabicyclic derivatives could identify competitive binding motifs. Synthesis of hybrid scaffolds (e.g., oxabicyclo-β-lactams) is proposed to enhance binding affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Oxabicyclo[3.2.1]octan-7-one
Reactant of Route 2
6-Oxabicyclo[3.2.1]octan-7-one

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